2-Methyl-2-(p-tolyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

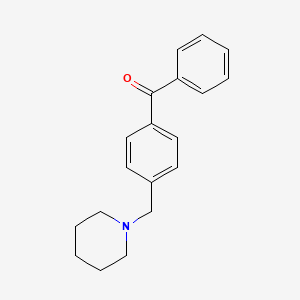

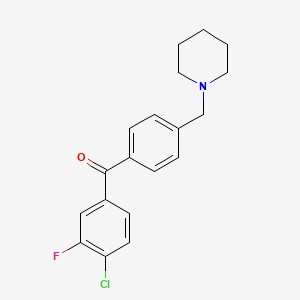

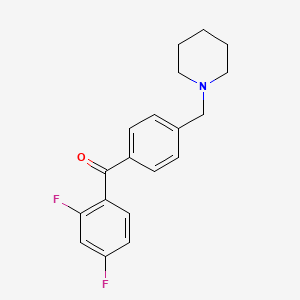

“2-Methyl-2-(p-tolyl)morpholine” is a chemical compound with the molecular formula C12H17NO . It is also known as “2-Methyl-2-(4-methylphenyl)morpholine” and has a molecular weight of 191.27 g/mol .

Synthesis Analysis

The synthesis of “2-Methyl-2-(p-tolyl)morpholine” and its derivatives has been reported in the literature . For example, one study synthesized two new tolyl derivatives of diphenhydramine, one of which was “2-Methyl-2-(p-tolyl)morpholine”, using a sequence of coupling, cyclization, and reduction reactions . Another study reported the synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives using morpholine as a catalyst .Molecular Structure Analysis

The molecular structure of “2-Methyl-2-(p-tolyl)morpholine” consists of a six-membered morpholine ring with a methyl group and a p-tolyl group attached to the same carbon atom .科学的研究の応用

Synthesis and Pharmaceutical Applications

2-Methyl-2-(p-tolyl)morpholine has been studied for its potential in synthesizing various pharmaceutical compounds. Kumar et al. (2007) described its use in creating potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007). In another study, Bianchi et al. (1992) prepared stereoisomers of a morpholine derivative for fungicidal applications, demonstrating its broad-spectrum activity against various fungi (Bianchi et al., 1992).

Novel Compounds Synthesis

Hale et al. (1998) reported the structural modification of a morpholine acetal human neurokinin-1 receptor antagonist, highlighting the synthetic flexibility and potential for treating chronic disorders related to Substance P (Hale et al., 1998). Limanskii et al. (2009) synthesized amides of 2-(3,3,7-trimethyl-3,4-dihydroisoquinolyl-1)ethanoic acid, exploring its effects on arterial blood pressure (Limanskii, Mikhailovskii, Syropyatov, & Vakhrin, 2009).

Chemistry and Material Science

Taş et al. (2004) prepared a novel vic-dioxime and its transition metal complexes, characterizing them for potential applications in material science (Taş, Ulusoy, Guler, & Yilmaz, 2004). Potkin et al. (2015) conducted reactions with 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles, leading to various functional isoxazole derivatives (Potkin et al., 2015).

Fuel Cell Technology

Hahn, Won, & Kim (2013) developed a methyl morpholinium-functionalized poly(ether sulfone) copolymer for use as an anion exchange membrane in alkaline fuel cells, showcasing its high conductivity and stability (Hahn, Won, & Kim, 2013).

Diabetes Treatment

Jahan et al. (2021) synthesized thiazolidinediones derivatives using morpholine as a catalyst, evaluating their potential as treatments for type 2 diabetes (Jahan, Khan, Akhter, Romman, & Halim, 2021).

Antioxidant and Biological Activity

Tani, Rekka, & Kourounakis (1994) synthesized morpholine derivatives to study their antioxidant and biological activity, relevant in pharmaceutical research (Tani, Rekka, & Kourounakis, 1994).

Fluorescence and Detection Applications

Sahoo et al. (2019) developed a morpholine substituted methyl 3-hydroxy-2-naphthoate for fluorescence-based detection of metal ions (Sahoo, Kumar, Kumar, & Kumar, 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-2-(4-methylphenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-3-5-11(6-4-10)12(2)9-13-7-8-14-12/h3-6,13H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYMBSUCKZVKFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CNCCO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639893 |

Source

|

| Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(p-tolyl)morpholine | |

CAS RN |

902836-81-1 |

Source

|

| Record name | 2-Methyl-2-(4-methylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)

![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)

![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)